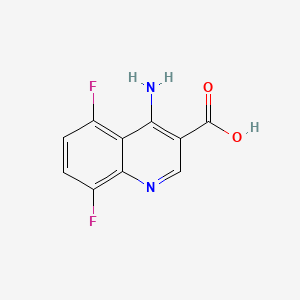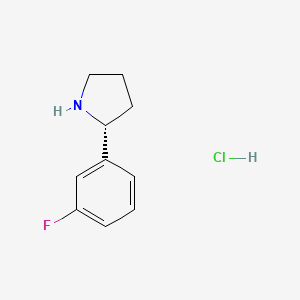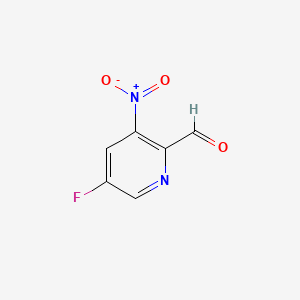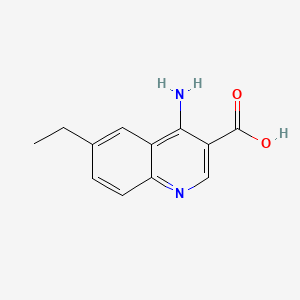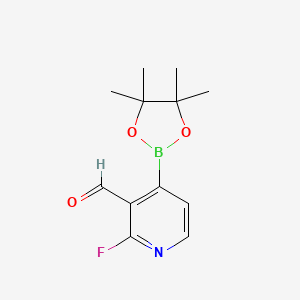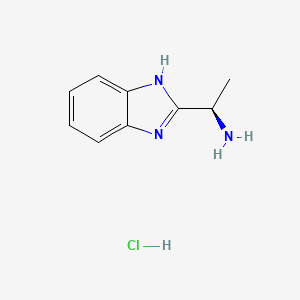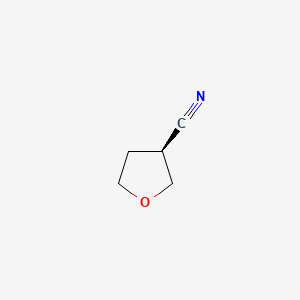
6β-羟基雄甾酮(仅限世界反兴奋剂机构实验室使用)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6β-Hydroxyandrosterone is a metabolite of testosterone, primarily used in doping control studies. It is an endogenous anabolic androgenic steroid that plays a significant role in the detection of testosterone misuse. This compound is particularly notable for its resistance to enzymatic hydrolysis, making it a valuable marker in anti-doping tests .
科学研究应用
6β-Hydroxyandrosterone has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the detection of testosterone misuse
Biology: The compound helps in understanding the metabolic pathways of testosterone and its derivatives
Medicine: It aids in the development of therapeutic strategies for conditions related to androgenic anabolic steroids
Industry: The compound is crucial for anti-doping laboratories to ensure fair play in sports
作用机制
Target of Action
6β-Hydroxyandrosterone is a metabolite of testosterone . The primary targets of this compound are the same as those of testosterone, which include androgen receptors that regulate gene transcription . These receptors play a crucial role in maintaining sexual differentiation, reproduction, growth, protein metabolism, erythropoiesis, plasma lipid levels, and bone metabolism .
Mode of Action
6β-Hydroxyandrosterone interacts with its targets in a similar manner to testosterone. It binds to androgen receptors, which then regulate nuclear receptor gene transcription . This interaction results in changes in the expression of genes regulated by these receptors, influencing various physiological processes.
Biochemical Pathways
6β-Hydroxyandrosterone is involved in the metabolic pathways of testosterone. Testosterone is converted to 5α-dihydrotestosterone and 5β-dihydrotestosterone by 5α-reductase and 5β-reductase, respectively . 6β-Hydroxyandrosterone is a product of these metabolic transformations. It is also known to be part of the “backdoor pathway” of androgen synthesis .
Pharmacokinetics
It is known that steroidal hormones like 6β-hydroxyandrosterone typically undergo extensive metabolic functionalization (phase i) and conjugation (phase ii) before excretion in urine .
Result of Action
The molecular and cellular effects of 6β-Hydroxyandrosterone’s action are likely to be similar to those of testosterone, given that it is a metabolite of testosterone. These effects include the regulation of sexual differentiation, reproduction, growth, protein metabolism, erythropoiesis, plasma lipid levels, and bone metabolism . It may also have neuroprotective effects in motoneurons, including supporting cell survival, axonal regeneration, and dendritic maintenance .
Action Environment
The action, efficacy, and stability of 6β-Hydroxyandrosterone can be influenced by various environmental factors. For instance, local geo-climatic and seasonal changes, external conditions of temperature, light, humidity, and developmental processes can impact the production and biosynthesis of plant secondary metabolites
生化分析
Biochemical Properties
6β-Hydroxyandrosterone plays a significant role in biochemical reactions as a metabolite of testosterone. It interacts with various enzymes, including CYP3A4 and CYP3A5, which are responsible for its formation . These enzymes mediate the metabolism of both xenobiotics and endobiotics, including steroid hormones . The interactions between 6β-Hydroxyandrosterone and these enzymes are crucial for understanding its metabolic pathways and potential effects on the body.
Cellular Effects
6β-Hydroxyandrosterone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect vascular reactivity, endothelial function, and oxidative stress in male mice . These effects suggest that 6β-Hydroxyandrosterone may play a role in regulating cellular functions and maintaining cellular homeostasis.
Molecular Mechanism
The molecular mechanism of 6β-Hydroxyandrosterone involves its interactions with cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5 . These interactions lead to the hydroxylation of testosterone, resulting in the formation of 6β-Hydroxyandrosterone. This compound may also interact with other biomolecules, influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6β-Hydroxyandrosterone can change over time. Studies have shown that this compound is relatively stable and resistant to enzymatic hydrolysis
Dosage Effects in Animal Models
The effects of 6β-Hydroxyandrosterone vary with different dosages in animal models. High doses of this compound have been associated with increased vascular reactivity and oxidative stress in male mice . These findings suggest that dosage is a critical factor in determining the physiological effects of 6β-Hydroxyandrosterone.
Metabolic Pathways
6β-Hydroxyandrosterone is involved in several metabolic pathways, primarily through its formation by CYP3A4 and CYP3A5 . These enzymes hydroxylate testosterone, leading to the production of 6β-Hydroxyandrosterone. This compound may also interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 6β-Hydroxyandrosterone within cells and tissues involve interactions with various transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its overall activity and function .
Subcellular Localization
6β-Hydroxyandrosterone’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6β-Hydroxyandrosterone involves the stereoselective introduction of 5α/5β hydrogen and 6β-hydroxy groups on the steroid skeleton. A mild Schmidt trichloroacetimidate glycosylation strategy is employed to achieve this . The synthesis process is designed to produce high-purity reference materials necessary for accurate doping control analysis .
Industrial Production Methods: While specific industrial production methods for 6β-Hydroxyandrosterone are not widely documented, the synthesis typically involves advanced organic chemistry techniques to ensure the compound’s purity and efficacy for research and testing purposes .
化学反应分析
Types of Reactions: 6β-Hydroxyandrosterone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic transformation and detection in biological samples .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used under appropriate conditions to introduce different functional groups
Major Products Formed: The major products formed from these reactions include glucuronide conjugates, which are essential for the compound’s detection in doping control studies .
相似化合物的比较
6β-Hydroxyetiocholanolone: Another metabolite of testosterone used in doping control
Epiboldenone Sulfate: A sulfate metabolite useful for detecting boldenone misuse.
17β-Methyl-5β-Androstane-3α,17α-Diol 3α-Sulfate: A sulfate metabolite aiding in the detection of methyltestosterone misuse.
Uniqueness: 6β-Hydroxyandrosterone is unique due to its resistance to enzymatic hydrolysis, making it a more reliable marker for testosterone misuse compared to other metabolites .
属性
CAS 编号 |
152886-16-3 |
|---|---|
分子式 |
C19H30O3 |
分子量 |
306.446 |
IUPAC 名称 |
(3R,5S,6R,8R,9S,10R,13S,14S)-3,6-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h11-16,20-21H,3-10H2,1-2H3/t11-,12+,13+,14+,15-,16-,18-,19+/m1/s1 |
InChI 键 |
ACXNWFRSEGWJGF-MLQQIXETSA-N |
SMILES |
CC12CCC(CC1C(CC3C2CCC4(C3CCC4=O)C)O)O |
同义词 |
6β-Hydroxyandrosterone (available to WADA laboratories only) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


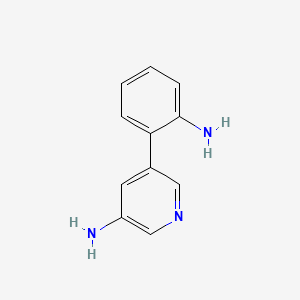

![6-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B595277.png)
![t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate](/img/structure/B595278.png)

